2,3-Dehydrokievitone
Description
Overview of 2,3-Dehydrokievitone as an Isoflavonoid (B1168493)
This compound is a naturally occurring compound classified as an isoflavonoid. imsc.res.intandfonline.com Isoflavonoids are a class of organic compounds characterized by a 3-phenylchroman-4-one backbone. hmdb.canih.gov They belong to the larger group of phenylpropanoids and polyketides. imsc.res.in Specifically, this compound is categorized under the isoflav-2-enes subclass. imsc.res.in Its chemical structure features a prenyl group, a dimethylallyl substituent, attached to the A-ring of the isoflavone (B191592) skeleton. acgpubs.orgtandfonline.com This compound is also recognized as a phytoalexin, an antimicrobial compound produced by plants in response to stress or infection. hmdb.cabiosynth.comresearchgate.net
The chemical formula for this compound is C₂₀H₁₈O₆, and it has a molecular weight of 354.36 g/mol . imsc.res.in It is also known by synonymous names such as 2,3-dehydrokiebitone and 5,7,2',4'-Tetrahydroxy-8-prenylisoflavone. imsc.res.inlipidmaps.org
Significance of this compound in Natural Products Research
This compound has garnered significant attention in natural products research due to its diverse biological activities and its presence in various plant species. Natural products are a vital source for the discovery of new drugs and bioactive compounds. gsconlinepress.com
This isoflavonoid has been isolated from several leguminous plants, including those from the Fabaceae family. hmdb.cabiosynth.com Specific plant sources mentioned in research include:
The leaves of Maackia fauriei. acgpubs.orgresearchgate.netchemfaces.com
The stem bark of Erythrina sacleuxii. targetmol.comresearchgate.netmedchemexpress.commedchemexpress.com
The roots of the yellow lupin (Lupinus luteus). tandfonline.comfrontiersin.org
Phaseolus vulgaris (common bean). hmdb.ca
A key area of interest is its role as a phytoalexin, contributing to plant defense mechanisms against pathogens. researchgate.netfrontiersin.orgnih.gov Research has demonstrated its antimicrobial and antifungal properties. biosynth.comresearchgate.nettargetmol.com For instance, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the expression of alpha-hemolysin (B1172582), a key virulence factor. frontiersin.orgnih.govresearchgate.net Fungal metabolism studies have also been conducted to understand how phytopathogenic fungi detoxify this compound. tandfonline.comresearchgate.netfrontiersin.orgnih.gov
Furthermore, studies have explored its potential cytotoxic effects on various cancer cell lines, indicating its potential as an anti-tumor agent. acgpubs.orgresearchgate.netfrontiersin.orgresearchgate.net The presence of the prenyl group is often associated with enhanced cytotoxicity. researchgate.net
Research Landscape and Gaps in this compound Studies
The current research on this compound is multifaceted, covering its isolation, chemical characterization, biosynthesis, and biological activities. The biosynthesis of flavonoids and isoflavonoids is a well-established pathway in plants, starting from phenylpropanoid and polyketide precursors. nih.govaocs.orgmpg.de The formation of the isoflavonoid skeleton involves an aryl migration catalyzed by 2-hydroxyisoflavanone (B8725905) synthase. nih.gov While the general pathway is understood, the specific enzymes and regulatory mechanisms involved in the biosynthesis of complex isoflavonoids like this compound in different plant species remain an active area of investigation. biorxiv.org
Fungal biotransformation studies have shown that fungi like Aspergillus flavus and Botrytis cinerea can metabolize this compound into various derivatives, such as dihydrofurano-isoflavone, dihydropyrano-isoflavone, and glycol metabolites. tandfonline.comnih.govresearchgate.netmdpi.com These studies are crucial for understanding plant-pathogen interactions and the detoxification mechanisms of fungi. frontiersin.orgnih.gov
Despite the growing body of research, several gaps remain. While its antimicrobial and cytotoxic activities are documented, a comprehensive understanding of its mechanism of action at the molecular level is still developing. For example, its effect on MRSA involves the downregulation of the agrA gene, but the direct molecular target remains to be fully elucidated. frontiersin.orgnih.gov
Further research is needed to:
Fully elucidate the biosynthetic pathway and its regulation in various plant sources.
Explore the full spectrum of its biological activities and therapeutic potential.
Investigate the structure-activity relationships of its metabolites and derivatives.
Understand its ecological role in plant defense in greater detail.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₆ | imsc.res.in |
| Molecular Weight | 354.36 g/mol | imsc.res.in |
| Log P | 3.79 | imsc.res.in |
| Topological Polar Surface Area | 111.9 Ų | imsc.res.in |
| CAS Registry Number | 74161-25-4 | hmdb.ca |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDSADRZXTYPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225121 | |
| Record name | 2,3-Dehydrokievitone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74161-25-4 | |
| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74161-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dehydrokievitone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074161254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dehydrokievitone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DEHYDROKIEVITONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M463PIR1IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',4',5,7-Tetrahydroxy-8-prenylisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of 2,3 Dehydrokievitone
Precursor Compounds and Early Biosynthetic Steps
The journey to 2,3-dehydrokievitone begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism that gives rise to a multitude of phenolic compounds. From this pathway, the biosynthesis of isoflavonoids branches off, utilizing specific enzymes to create the characteristic 3-phenylchromen-4-one backbone.
Role of Genistein (B1671435) and 2'-Hydroxygenistein (B73024) in Isoflavonoid (B1168493) Biosynthesis
The isoflavones genistein and its hydroxylated derivative, 2'-hydroxygenistein, are pivotal intermediates in the biosynthesis of more complex isoflavonoids, including this compound. clockss.orgjmb.or.kr Genistein (5,7,4'-trihydroxyisoflavone) is formed from the flavanone (B1672756) naringenin (B18129) through a two-step enzymatic process. frontiersin.orgnih.gov The subsequent 2'-hydroxylation of genistein to form 2'-hydroxygenistein is a critical modification, often enhancing the biological activity of the resulting compounds. jmb.or.krnih.gov The presence of both genistein and 2'-hydroxygenistein in plants that produce this compound suggests their role as direct precursors. clockss.org Studies have proposed that the synthesis of kievitone (B1673638), a related compound, proceeds through the hydroxylation and prenylation of these co-occurring isoflavones. clockss.org
The hydroxylation at the 2' position is catalyzed by a specific class of enzymes known as isoflavone (B191592) 2'-hydroxylases (I2'H), which are cytochrome P450 monooxygenases. jmb.or.krnih.gov This enzymatic step is crucial for creating the specific substitution pattern required for the subsequent prenylation and formation of this compound. The accumulation of 2'-hydroxygenistein and its glucosides has been observed in plants under stress, indicating its importance in the defense response. researchgate.net
Chalcone (B49325) Synthase and 2-Hydroxyisoflavanone (B8725905) Synthase in Isoflavonoid Pathway
The entry point into the flavonoid and subsequently the isoflavonoid pathway is governed by the enzyme chalcone synthase (CHS) . researchgate.netnih.gov CHS is a key enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. nih.gov This chalcone is then isomerized to the flavanone naringenin by chalcone isomerase (CHI). researchgate.net
The crucial branching point from the general flavonoid pathway to the isoflavonoid-specific pathway is catalyzed by 2-hydroxyisoflavanone synthase (IFS) , a cytochrome P450 enzyme. frontiersin.orgnih.govnih.gov IFS mediates an aryl migration of the B-ring from the C2 to the C3 position of the flavanone skeleton, resulting in the formation of a 2-hydroxyisoflavanone intermediate. frontiersin.orgnih.gov This reaction is the defining step in isoflavonoid biosynthesis. Following the action of IFS, a 2-hydroxyisoflavanone dehydratase (HID) catalyzes the elimination of a water molecule to form the double bond between C2 and C3, yielding the stable isoflavone ring system, such as that found in genistein. nih.govnih.gov
Prenylation Mechanisms in this compound Formation
A defining structural feature of this compound is the presence of a prenyl group (a C5 isoprenoid unit) attached to the isoflavonoid core. This prenylation is a critical modification that often enhances the bioactivity of natural products. wur.nl
The attachment of the prenyl group is catalyzed by a family of enzymes known as prenyltransferases (PTs) . wur.nlresearchgate.net These enzymes utilize prenyl diphosphates, such as dimethylallyl pyrophosphate (DMAPP), as the prenyl donor and transfer the prenyl moiety to an acceptor molecule, in this case, an isoflavonoid precursor. wur.nl Plant aromatic PTs are often membrane-bound and exhibit a high degree of specificity for both the substrate and the position of prenylation. wur.nl
Regioselective Prenylation
The biosynthesis of this compound requires a specific regioselective prenylation at the C-8 position of the isoflavonoid A-ring. Isoflavonoid-specific prenyltransferases are responsible for this precise modification. uwo.cacanada.ca The location of the prenyl group can be deduced through spectroscopic methods, such as NMR, by observing the chemical shift of the 5-hydroxy proton. In 8-isoprenylated flavonoids, this signal shows an upfield shift compared to non-prenylated analogues.
The synthesis of this compound has been achieved in the laboratory through methods that highlight the importance of regioselectivity. For example, the palladium-catalyzed coupling of an 8-iodoisoflavone with 2-methyl-3-butyn-2-ol (B105114) has been successfully used to introduce the precursor to the prenyl group at the desired C-8 position. In nature, this precision is achieved by the specific active site architecture of the responsible prenyltransferase enzyme.
Enzymatic Transformations Leading to this compound
The formation of this compound from its basic isoflavonoid precursors involves a series of enzymatic modifications. These transformations add the necessary functional groups and side chains that define the final structure and biological activity of the molecule.
Enzymes Involved in Isoflavonoid Modification
The biosynthesis of complex isoflavonoids like this compound relies on a suite of modifying enzymes that act on the basic isoflavone skeleton. As established, isoflavone 2'-hydroxylase is crucial for introducing a hydroxyl group at the 2' position of the B-ring of genistein. jmb.or.krnih.gov
Following hydroxylation, the key prenylation step is carried out by an isoflavonoid-specific prenyltransferase . These enzymes belong to a larger family of aromatic prenyltransferases and are responsible for attaching the dimethylallyl group to the C-8 position of the hydroxylated isoflavone precursor. wur.nluwo.cacanada.ca The final structure of this compound is thus the result of this orchestrated series of enzymatic reactions, starting from the central phenylpropanoid pathway and proceeding through isoflavone formation, hydroxylation, and finally, regioselective prenylation.
Microbial Transformation of this compound
The biotransformation of this compound by microorganisms is a significant area of study, revealing pathways for its detoxification or modification. Fungi, in particular, have been shown to metabolize this prenylated isoflavonoid. For instance, the fungus Botrytis cinerea, a common plant pathogen, transforms this compound into other compounds. When this compound is methylated with ethereal diazomethane (B1218177) and then metabolized by B. cinerea, two main products are formed: 7-O-methyl-2,3-dehydrokievitone epoxide and 7-O-methyl-2,3-dehydrokievitone glycol. mdpi.com The epoxide is considered a key intermediate in the metabolic pathway of prenylated isoflavonoids that have an ortho-hydroxylation pattern. mdpi.com
This transformation is not unique to B. cinerea. The fungus Aspergillus flavus also metabolizes this compound, following a similar oxidation process of the prenyl group. researchgate.net This metabolic process, involving the epoxidation of the double bond in the prenyl side chain, is thought to be catalyzed by a microsomal cytochrome P450-dependent monooxygenase enzyme. researchgate.net
Table 1: Microbial Transformation Products of this compound Derivatives
| Precursor Compound | Transforming Microorganism | Resulting Metabolite(s) |
| This compound (methylated) | Botrytis cinerea | 7-O-methyl-2,3-dehydrokievitone epoxide, 7-O-methyl-2,3-dehydrokievitone glycol mdpi.com |
| This compound | Aspergillus flavus | Oxidized prenyl group products researchgate.net |
Proposed Biosynthetic Routes for this compound
The biosynthesis of this compound is part of the broader isoflavonoid pathway, which originates from the general phenylpropanoid pathway.
A proposed biosynthetic route for this compound involves a divergence from the pathway leading to kievitone. researchgate.net This scheme postulates that the biosynthesis begins with the isoflavone genistein. Genistein is first hydroxylated to form 2'-hydroxygenistein. researchgate.netresearchgate.net At this point, the pathway can diverge. One branch leads to the formation of dalbergioidin (B157601) and subsequently kievitone. The other branch, which leads to this compound, involves the prenylation of 2'-hydroxygenistein. researchgate.net Specifically, a prenyl group is added to the 3'-position of 2'-hydroxygenistein to yield this compound. researchgate.net This pathway has been suggested to operate in plants like Phaseolus aureus (mung bean). researchgate.net
Table 2: Key Compounds in the Proposed Biosynthesis of this compound
| Precursor/Intermediate | Transformation Step | Product |
| Genistein | 2'-Hydroxylation | 2'-Hydroxygenistein researchgate.netresearchgate.net |
| 2'-Hydroxygenistein | 3'-Prenylation | This compound researchgate.netresearchgate.net |
Regulation of this compound Biosynthesis
The production of this compound, like other phytoalexins, is tightly regulated at both the genetic and physiological levels.
The biosynthesis of isoflavonoids is controlled by a suite of enzymes whose expression is regulated by specific transcription factors. The entry point into isoflavonoid biosynthesis is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme. nih.gov The synthesis of the precursor, genistein, involves enzymes of the central phenylpropanoid and flavonoid pathways. The subsequent hydroxylation and prenylation steps to form this compound are also catalyzed by specific enzymes, likely including hydroxylases and prenyltransferases. researchgate.netresearchgate.net The genes encoding these enzymes are often co-regulated and can be induced by various signals. usda.gov For example, in fungi, transcription factors like Tri6 and Tri10 are known to regulate the expression of genes involved in secondary metabolite biosynthesis. usda.gov In plants, transcription factors from families such as MYB, bHLH, and WRKY are known to regulate flavonoid and isoflavonoid biosynthesis. While specific transcription factors for this compound are not explicitly detailed, the general principles of isoflavonoid gene regulation apply.
The synthesis of this compound and other isoflavonoid phytoalexins is often induced by environmental stresses and elicitors. nih.gov Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack. tandfonline.com The production of isoflavonoids in legumes can be triggered by both biotic elicitors, such as fungal cell wall fragments, and abiotic elicitors, like heavy metal salts. researchgate.netmdpi.com For instance, treatment of black gram (Phaseolus mungo) with aqueous copper chloride (CuCl2) has been shown to induce the accumulation of a variety of isoflavonoids, including precursors to this compound. researchgate.net Similarly, cell cultures of lupin (Lupinus albus) have been observed to produce prenylated isoflavonoids, including this compound, and this production can be enhanced by elicitation. researchgate.net This induced production is a key part of the plant's defense mechanism. nih.govtandfonline.com
Biological Roles and Activities of 2,3 Dehydrokievitone
Phytoalexin Function and Plant Defense Mechanisms
Phytoalexins are antimicrobial compounds synthesized by plants de novo in response to pathogen attack. biosynth.com 2,3-Dehydrokievitone functions as a phytoalexin, contributing to the plant's defense mechanisms against invading microorganisms. biosynth.comwikipedia.org The production of these compounds is a key component of induced resistance, a plant's ability to enhance its defenses at the site of infection. wikipedia.orgplantarc.com When a plant cell recognizes a pathogen, it initiates a rapid defense response, which includes the production of phytoalexins like this compound to inhibit the pathogen's growth and spread. wikipedia.orgslideshare.netslideshare.net The importance of phytoalexins in plant defense is highlighted by the observation that inhibiting their biosynthesis leads to increased susceptibility to infection. wikipedia.org
Accumulation in Response to Pathogen Invasion
Plants accumulate this compound at and around the site of infection as a direct response to pathogen invasion. nih.gov This localized accumulation is a critical part of the plant's strategy to create a toxic environment for the invading pathogen. wikipedia.orgfrontiersin.org The process begins with the plant's recognition of the pathogen, which triggers a signaling cascade leading to the synthesis and accumulation of phytoalexins. slideshare.netslideshare.netnih.gov This rapid deployment of chemical defenses is designed to halt the progression of the pathogen before it can cause widespread damage. wikipedia.orgfrontiersin.org The accumulation of these antimicrobial compounds is a hallmark of a successful defense response in resistant plants. slideshare.net
Role in Plant Immune Responses
The production of this compound is an integral part of the plant's innate immune system. biosynth.commpg.deplantae.orgmdpi.com Plant immunity relies on the ability to recognize pathogens and mount a swift and effective defense. mdpi.com This response involves a complex interplay of signaling molecules and defense compounds. mpg.denih.gov The synthesis of phytoalexins is a downstream effect of the recognition of pathogen-associated molecular patterns (PAMPs) by plant pattern recognition receptors (PRRs). mdpi.com This recognition activates a signaling cascade that includes the production of reactive oxygen species and the synthesis of defense compounds like this compound, ultimately leading to pathogen resistance. mdpi.comembopress.org
Induction in Specific Plant Species (e.g., Phaseolus aureus, Lupinus luteus)
The production of this compound has been observed in several plant species, particularly within the Leguminosae family. In Phaseolus aureus (mung bean), this compound is produced as a phytoalexin. pharmanest.net Research suggests a biosynthetic pathway in P. aureus that involves the prenylation of 2'-hydroxygenistein (B73024) to form this compound. researchgate.net
In yellow lupin (Lupinus luteus), this compound is also a known isoflavonoid (B1168493) constituent. tandfonline.comresearchgate.net Studies have confirmed its presence in the roots of this plant, along with other complex isoflavones. tandfonline.comresearchgate.netresearchgate.net The induction of these compounds, including this compound, can be triggered by elicitors, such as fungal components, leading to an enhanced defense response. researchgate.net
Table 1: Induction of this compound in Specific Plant Species
| Plant Species | Family | Compound Induced | Reference(s) |
| Phaseolus aureus (mung bean) | Leguminosae | This compound | pharmanest.netresearchgate.net |
| Lupinus luteus (yellow lupin) | Leguminosae | This compound | tandfonline.comresearchgate.net |
Antifungal Activities
This compound exhibits significant antifungal properties, which are central to its role as a phytoalexin. researchgate.netbioscience.co.uk These properties have been demonstrated against a range of fungal pathogens.
Efficacy Against Specific Fungal Pathogens (e.g., Cladosporium cucumerinum, Botrytis cinerea)
Research has shown the effectiveness of this compound against several fungal species. It has been reported to be fungitoxic against Cladosporium cucumerinum. researchgate.net The gray mold fungus, Botrytis cinerea, is another pathogen susceptible to the effects of this compound. researchgate.net Fungal pathogens have, in turn, evolved mechanisms to detoxify such plant defense compounds. nih.gov For instance, both Aspergillus flavus and Botrytis cinerea can metabolize this compound into less toxic compounds. researchgate.net
Table 2: Antifungal Efficacy of this compound Against Specific Fungi
| Fungal Pathogen | Disease Caused | Efficacy of this compound | Reference(s) |
| Cladosporium cucumerinum | Scab of cucumbers | Fungitoxic | researchgate.net |
| Botrytis cinerea | Gray mold | Antifungal activity observed | researchgate.net |
Mechanisms of Antifungal Action
The primary mechanism of antifungal action for many phytoalexins, including isoflavonoids like this compound, involves the disruption of fungal cell membranes. slideshare.netslideshare.netintec.edu.do This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. intec.edu.donih.gov Some antifungal compounds work by interfering with ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. intec.edu.doscielo.br Another potential mechanism is the inhibition of key enzymes necessary for fungal growth and development. intec.edu.do The production of reactive oxygen species within the fungal cells, leading to oxidative stress and apoptosis, is another proposed mechanism of action for some antifungal flavonoids. mdpi.com
Comparison with Other Phytoalexins and Antifungal Agents
This compound is an isoflavone (B191592) that functions as a phytoalexin, a class of low molecular weight antimicrobial compounds produced by plants in response to pathogenic attacks. nih.govbiosynth.com It is naturally derived from various leguminous plants, such as the roots of the yellow lupin (Lupinus luteus) and Erythrina sacleuxii. frontiersin.orgbioscience.co.uktandfonline.com As a phytoalexin, its primary role is to defend the plant against invading microorganisms.
The antifungal activity of this compound has been noted against pathogens like Cladosporium cucumerinum. researchgate.net However, its efficacy can be compromised by the metabolic processes of certain fungi. For instance, fungi such as Aspergillus flavus and Botrytis cinerea are capable of detoxifying this compound by metabolizing it into other compounds, including kievitone (B1673638) hydrate (B1144303) and glycol-type metabolites. tandfonline.com This biotransformation significantly reduces its fungitoxicity, rendering the resulting metabolites almost inactive against other fungi like Cladosporium herbarum. tandfonline.com This detoxification mechanism highlights a crucial aspect of the interaction between phytoalexins and fungal pathogens, where the pathogen's ability to metabolize a defense compound determines its level of resistance.
Antimicrobial Activities
Beyond its role in plant defense, this compound exhibits significant antimicrobial properties, notably against clinically relevant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). bioscience.co.uk Its mechanism of action is distinguished by its focus on bacterial virulence rather than direct bactericidal effects.
Research has identified this compound as a potent agent against MRSA, a bacterium known for its formidable drug resistance and toxicity. nih.govresearchgate.net Specifically, it has been shown to combat infections by targeting the virulence of the highly pathogenic MRSA strain USA300. frontiersin.orgdntb.gov.ua A key manifestation of this anti-virulence activity is the significant, dose-dependent inhibition of the hemolytic capability of S. aureus. nih.gov Studies have demonstrated that at concentrations of 16 and 32 μg/ml, this compound can almost completely inhibit the hemolysis of red blood cells caused by the MRSA strain USA300. nih.gov
**Table 1: Effect of this compound on Hemolytic Activity of *S. aureus***
| Strain | Concentration | Observed Effect on Hemolysis | Citation |
|---|---|---|---|
| USA300 | 16 μg/ml | Significant decrease in lysed red blood cells. | nih.gov |
| USA300 | 32 μg/ml | Hemolytic activity almost completely inhibited. | nih.gov |
| SA1B3G (Clinical Isolate) | 16 - 32 μg/ml | Significant inhibition of hemolytic activity. | nih.gov |
The primary antibacterial strategy of this compound against MRSA involves the modulation of critical virulence factors. nih.gov Instead of killing the bacterium, it disarms it by suppressing the expression of toxins that are essential for its pathogenicity.
Alpha-hemolysin (B1172582) (Hla) is a major extracellular cytotoxin secreted by S. aureus that plays a crucial role in its pathogenesis by forming pores in host cell membranes. nih.govnih.gov this compound effectively inhibits the hemolytic activity of MRSA by targeting Hla. frontiersin.orgnih.gov The mechanism of this inhibition is indirect; the compound significantly reduces the expression of Hla at both the mRNA and protein levels in a concentration-dependent manner. frontiersin.orgnih.govnih.gov It does not, however, neutralize already-formed Hla toxin or interfere with the assembly of the Hla heptamer pore. frontiersin.orgnih.govresearchgate.net
Table 2: Dose-Dependent Reduction of Hla Protein Expression by this compound
| Concentration of 2,3-DHKV | Hla Protein Expression Level (Relative to Control) | Citation |
|---|---|---|
| 2 μg/ml | Reduced to 49.8% | frontiersin.orgnih.gov |
| 32 μg/ml | Reduced to 10.1% | frontiersin.orgnih.gov |
The expression of Hla and other virulence factors in S. aureus is controlled by a complex quorum-sensing system known as the accessory gene regulator (agr) system. nih.gov This system allows the bacteria to regulate gene expression based on population density. wikipedia.org Research has confirmed that this compound's ability to suppress Hla is linked to its impact on this master regulatory system. nih.govresearchgate.net
Specifically, this compound significantly downregulates the transcription of agrA, a crucial gene within the agr locus. nih.govnih.govresearchgate.net The agr system's primary effector is a regulatory molecule called RNAIII, which controls the expression of numerous virulence genes. nih.govwikipedia.org By downregulating the agr system, this compound also reduces the transcription of other virulence factors controlled by it, including phenol-soluble modulins (psmα), Panton-Valentine leukocidin (PVL), and a serine protease (sspA). nih.gov
A critical and advantageous feature of this compound's antimicrobial activity is its selective targeting of virulence without impeding bacterial growth. frontiersin.orgnih.gov Studies using the MRSA USA300 strain have shown that even at concentrations as high as 64 μg/ml, which are effective at inhibiting virulence, the compound has no discernible effect on the bacterial growth curve. nih.gov
This anti-virulence approach is a significant departure from traditional antibiotics that kill bacteria. researchgate.netnih.gov By disarming the pathogen rather than killing it, this compound does not impose the strong selective pressure that drives the evolution of drug resistance. nih.govnih.gov This strategy of inhibiting virulence mechanisms represents a promising therapeutic avenue for combating antibiotic-resistant infections. researchgate.netfrontiersin.org
Alpha-Hemolysin (Hla) Inhibition
Impact on Bacterial Growth vs. Virulence
Cytotoxic and Apoptosis-Inducing Activities
This compound is recognized for exhibiting potent cytotoxic activity against various cancer cells. researchgate.netchemfaces.com However, specific research detailing its effects on prostate, cervical, and ovarian adenocarcinoma cell lines is limited in the available scientific literature. General studies on flavonoids, a class of compounds that includes this compound, have shown their capability to induce apoptosis in different cancer cell lines. researchgate.net While direct evidence for its impact on the specific cell lines mentioned in the outline is not extensively documented, the known anti-cancer properties of similar flavonoids suggest potential activity.
Table 2: General Cytotoxic and Apoptotic Activity of this compound
| Activity | Target | Observation | Source(s) |
| Cytotoxicity | Cancer Cells (General) | Exhibits strong cytotoxic activity | researchgate.netchemfaces.com |
| Apoptosis Induction | Cancer Cells (General) | Efficiently induces apoptosis | researchgate.netchemfaces.com |
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. frontiersin.org This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. wikipedia.org Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. scirp.org
The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8. wikipedia.orgejgo.net The intrinsic pathway is activated by cellular stress and involves the release of cytochrome c from the mitochondria. inabj.org This, in turn, leads to the formation of the apoptosome and the activation of initiator caspase-9. inabj.org Both initiator caspases can then activate executioner caspases, such as caspase-3, which cleave various cellular substrates, resulting in the characteristic morphological changes of apoptosis. researchgate.netscirp.org The Bcl-2 family of proteins plays a critical regulatory role in the intrinsic pathway, with pro-apoptotic members like Bax promoting cytochrome c release and anti-apoptotic members like Bcl-2 inhibiting it. researchgate.netinabj.org
Flavonoids, including compounds structurally related to this compound, have been reported to induce apoptosis in cancer cells. researchgate.net It is known that some compounds can induce apoptosis through the intrinsic pathway, which involves key proteins such as Bax, Bcl-2, and caspase-3. researchgate.net While this compound is noted for its ability to efficiently induce apoptosis in cancer cells, the precise molecular mechanisms and the specific pathways it activates have not been extensively detailed in the reviewed literature. chemfaces.com
Effects on Cancer Cell Lines (e.g., prostate, cervical, ovarian adenocarcinoma cells)
Enzyme Inhibition Activities
3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG-CoA reductase) is a critical enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol. nih.govwaocp.org This enzyme catalyzes the rate-limiting step in this pathway, the conversion of HMG-CoA to mevalonic acid. japsonline.com Consequently, it is a primary target for cholesterol-lowering drugs, famously known as statins. waocp.org
Computational studies have identified this compound as a potential inhibitor of HMG-CoA reductase. chemfaces.com These in silico analyses suggest that it has a strong potential to bind to the active site of the enzyme, indicating a possible role in the management of hyperlipidemia. chemfaces.com
Molecular docking simulations have been employed to investigate the interaction between this compound and the crystal structure of HMG-CoA reductase. chemfaces.com These computational studies predict a strong binding affinity for this compound to the enzyme's active site. chemfaces.com
The analysis revealed a binding energy of -8.29 kcal/mol for this compound, which is notably lower (indicating a stronger affinity) than that of the standard drug, Atorvastatin, which exhibited a binding energy of -6.14 kcal/mol in the same study. chemfaces.com The binding site analysis showed that this compound is predicted to form interactions with several key amino acid residues within the active site of HMG-CoA reductase. These interactions are crucial for the stable binding and potential inhibition of the enzyme. chemfaces.com
Table 3: Computational Docking of this compound with HMG-CoA Reductase
| Compound | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Source(s) |
| This compound | -8.29 | LYS691, ASP690, VAL805, ASN658, ILE762, ALA768, ASP767, GLY808, MET655, GLY656 | chemfaces.com |
| Atorvastatin (Standard) | -6.14 | Not specified in the provided context | chemfaces.com |
Inhibition of 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCoA reductase)
Other Reported Biological Activities
Beyond its theoretical role in hyperlipidemia, this compound has been the subject of research for other biological activities, most notably in the areas of antimicrobial and anticancer effects.
Anti-virulence Activity against Staphylococcus aureus
Research has demonstrated that this compound can combat methicillin-resistant Staphylococcus aureus (MRSA) infections, not by killing the bacteria, but by reducing the expression of a key virulence factor, alpha-hemolysin (Hla). lipidcenter.comnih.gov Hla is a toxin that plays a significant role in the pathogenicity of S. aureus by forming pores in host cells, leading to their destruction. lipidcenter.comnih.gov
Studies have shown that this compound significantly decreases the expression of Hla at both the mRNA and protein levels in a dose-dependent manner. nih.gov This is achieved by downregulating the transcription of the accessory gene regulator A (agrA), a global regulator of virulence in S. aureus. nih.govfrontiersin.org By inhibiting Hla expression, this compound has been observed to protect human alveolar epithelial cells (A549) from damage caused by S. aureus and to reduce the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. lipidcenter.comnih.gov In a mouse model of MRSA-induced pneumonia, treatment with this compound prolonged the survival of the mice, reduced the bacterial load in the lungs, and alleviated lung tissue damage. lipidcenter.comnih.gov
| Experimental Model | Key Findings | Reference |
|---|---|---|
| MRSA Strain USA300 | Inhibited alpha-hemolysin (Hla) activity without affecting bacterial growth. | lipidcenter.comnih.gov |
| RT-qPCR and Western Blot | Suppressed Hla expression at mRNA and protein levels by decreasing agrA transcription. | nih.govfrontiersin.org |
| A549 Alveolar Epithelial Cells | Significantly attenuated cell damage and reduced lactate dehydrogenase (LDH) release. | lipidcenter.comnih.gov |
| MRSA-induced Pneumonia Mouse Model | Prolonged lifespan, reduced bacterial load in lungs, and alleviated lung tissue damage. | lipidcenter.comnih.gov |
Cytotoxic and Antitumor Effects
Several studies have highlighted the potent cytotoxic activity of this compound against various human cancer cell lines. This activity is often attributed to the presence of a prenyl group at the C-8 position of the A-ring in its chemical structure, which is thought to enhance its cytotoxicity. nih.govsciopen.com
In a study evaluating isoflavones from the leaves of Maackia fauriei, this compound exhibited strong cytotoxic activity against four human genital cancer cell lines: LNCaP (prostate cancer), PC-3 (prostate cancer), HeLa (cervical cancer), and OVCAR-3 (ovarian cancer). nih.gov The compound was also shown to efficiently induce apoptosis, or programmed cell death, in these cancer cells. nih.govbiorxiv.org Further research has corroborated the apoptosis-inducing capabilities of this compound in various cancer cell lines. nih.gov The antitumor effects of this compound, along with other flavonoids, are considered a promising area for cancer research. sciopen.com
| Cancer Cell Line | Type of Cancer | Observed Effect | Reference |
|---|---|---|---|
| LNCaP | Prostate Cancer | Potent cytotoxic activity | nih.gov |
| PC-3 | Prostate Cancer | Strong cytotoxic activity and induction of apoptosis | nih.gov |
| HeLa | Cervical Cancer | Strong cytotoxic activity and induction of apoptosis | nih.gov |
| OVCAR-3 | Ovarian Cancer | Potent cytotoxic activity | nih.gov |
Other Reported Properties
In addition to the activities mentioned above, this compound has been identified as a fungicide, a substance used to destroy fungal pests. mdpi.com
Molecular Interactions and Mechanisms of Action
Ligand-Protein Binding Studies
Computational and experimental studies have been employed to understand how 2,3-Dehydrokievitone interacts with various protein targets. These studies are crucial for elucidating the molecular basis of its biological activities.
Identification of Binding Sites and Residues
In silico molecular docking simulations have identified specific amino acid residues within the binding pockets of target proteins that interact with this compound. In a study involving 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, an enzyme in the mevalonate (B85504) pathway, this compound was found to interact with a number of key residues. researchgate.net14.139.185 These interactions are critical for the stability of the ligand-protein complex. The specific residues identified in the binding site of HMG-CoA reductase include LYS691, ASP690, VAL805, ASN658, ILE762, ALA768, ASP767, GLY808, MET655, and GLY656. researchgate.net14.139.185 Further research has also suggested an interaction with the Asn368 residue in the Ras pathway. scispace.com
In contrast, studies on its effect on alpha-hemolysin (B1172582) (Hla) from Staphylococcus aureus indicate an indirect mechanism. nih.gov Cellular thermal shift assays (CETSA) were used to assess direct drug-target interactions by measuring changes in the thermal stability of a protein upon ligand binding. nih.gov The results of these assays confirmed that this compound affects the hemolytic activity of Hla through an indirect interaction rather than by binding directly to the protein. nih.gov
Binding Energy Analysis
Binding energy analysis provides a quantitative measure of the affinity between a ligand and a protein. In molecular docking studies with HMG-CoA reductase, this compound demonstrated a notably low binding energy, indicating a strong and stable interaction. researchgate.net14.139.185 The calculated lowest binding energy was -8.29 kcal/mol, which was more favorable than the standard drug Atorvastatin (-6.14 kcal/mol) used in the same study. researchgate.net Another computational analysis reported a similar binding energy of -8.3 kcal/mol. dergipark.org.tr In separate research targeting Pyruvate (B1213749) Kinase M2 (PKM2), this compound was identified as a compound with an appreciable binding affinity, with top-scoring compounds in the study showing affinity scores ranging from -8.9 kcal/mol to -10.0 kcal/mol. nih.gov
| Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Source |
|---|---|---|---|
| HMG-CoA Reductase | -8.29 | LYS691, ASP690, VAL805, ASN658, ILE762, ALA768, ASP767, GLY808, MET655, GLY656 | researchgate.net, 14.139.185 |
| HMG-CoA Reductase | -8.3 | Not Specified | dergipark.org.tr |
| Pyruvate Kinase M2 (PKM2) | ≤ -8.9 | Not Specified | nih.gov |
| Ras Pathway Protein | Not Specified | Asn368 | scispace.com |
Interaction with Cellular Pathways
This compound has been shown to modulate cellular activities by influencing gene expression and interfering with key signaling cascades.
Influence on Gene Expression and Transcription
Research into the effects of this compound on methicillin-resistant Staphylococcus aureus (MRSA) has revealed its ability to suppress the expression of virulence factors. nih.gov Specifically, it has been shown to significantly decrease the expression of alpha-hemolysin (Hla) at both the mRNA and protein levels in a dose-dependent manner. nih.gov This effect is not due to direct interaction with the Hla protein but rather through the downregulation of gene transcription. nih.gov
Further investigation using RT-qPCR demonstrated that this compound significantly reduces the transcription levels of the agrA gene, which is part of the accessory gene regulator (Agr) system. nih.gov The Agr system is a critical quorum-sensing system in S. aureus that controls the expression of numerous virulence factors, including Hla. nih.gov The compound also dose-dependently decreased the transcription levels of genes encoding for other toxins, such as Panton-Valentine leukocidin (PVL) and phenol-soluble modulins (psmα). nih.gov
Modulation of Signaling Cascades
By downregulating the transcription of agrA, this compound effectively modulates the Agr quorum-sensing signaling cascade in S. aureus. nih.gov This system plays a pivotal role in bacterial communication and the coordinated expression of genes related to virulence. nih.gov The inhibition of this signaling pathway is a key mechanism behind the observed reduction in toxin production. nih.gov
Beyond its effects on bacterial signaling, there are indications that this compound may interact with signaling pathways in eukaryotic cells. Some sources suggest a potential modulation of the MAPK and Akt/mTOR signaling pathways. chemfaces.com These cascades are fundamental in regulating cellular processes such as growth, proliferation, and apoptosis in mammalian cells. xiahepublishing.com
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are designed to determine how the chemical structure of a compound influences its biological activity. georgiasouthern.edu By comparing the activity of related molecules, researchers can identify the key functional groups and structural features responsible for the observed effects. georgiasouthern.edu
While dedicated SAR studies for this compound are not extensively documented, comparative computational studies provide initial insights. In the molecular docking analysis against HMG-CoA reductase, this compound was evaluated alongside several other bioflavonoids, including (-)-epiafzelechin, 2',3,5,6',7-Pentahydroxyflavanone, and Acacetin. researchgate.net14.139.185 Among all the tested compounds, this compound exhibited the lowest binding energy (-8.29 kcal/mol), indicating the highest binding affinity for the enzyme's active site. researchgate.net This suggests that its specific isoflavonoid (B1168493) scaffold, featuring a prenyl group at the C-8 position and specific hydroxylation patterns on the phenyl rings, is particularly well-suited for interacting with HMG-CoA reductase compared to the other tested flavonoids. researchgate.netuni.lu This comparative result is a foundational element of a structure-activity relationship, highlighting the importance of its unique structure for this specific molecular interaction.
Elucidation of Key Structural Features for Bioactivity
The bioactivity of this compound is intrinsically linked to its specific molecular architecture. Research has identified several key structural components that are crucial for its biological effects, particularly its cytotoxic and antimicrobial activities.
A prominent feature of this compound is the presence of a prenyl group (a 3-methylbut-2-enyl group) attached to the C-8 position of the isoflavone (B191592) A-ring. researchgate.netmdpi.com This structural element is widely recognized as a significant contributor to the compound's potent bioactivity. The lipophilic nature of the prenyl side chain is thought to enhance the molecule's ability to permeate cell membranes, thereby increasing its bioavailability and interaction with intracellular targets. researchgate.net It has been reported that flavonoids possessing prenyl groups generally exhibit stronger biological activities, such as antifungal, antimicrobial, and anticancer effects, compared to their non-prenylated counterparts. researchgate.net Specifically for this compound, this prenyl group is associated with strong cytotoxic activity and the efficient induction of apoptosis in cancer cells. researchgate.netmdpi.com
In addition to the prenyl group, the core isoflavone skeleton, which consists of two aromatic rings (A and B) and a heterocyclic ring (C), provides the fundamental framework for its interactions. The arrangement and type of substituents on these rings, such as hydroxyl groups, also play a role in its mechanism of action. For instance, this compound's activity against methicillin-resistant Staphylococcus aureus (MRSA) involves the inhibition of virulence factors without being lethal to the bacteria. nih.gov This suggests that its structure allows for specific interactions with bacterial regulatory systems, such as the accessory gene regulator (Agr) quorum-sensing system, which controls the expression of virulence factors like α-hemolysin. nih.gov
Computational Modeling and Docking Approaches
Computational methods, including molecular docking and virtual screening, have been employed to investigate the binding potential of this compound with various protein targets, offering insights into its mechanisms of action at a molecular level.
One significant in silico study explored the binding affinity of several bioflavonoids, including this compound, with 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. researchgate.net Using Autodock 4.2, the study calculated the binding energy of this compound to be -8.29 kcal/mol, which was notably lower than that of the standard drug Atorvastatin (-6.14 kcal/mol), suggesting a strong binding affinity. researchgate.net The analysis of the binding site revealed interactions with several key amino acid residues within the enzyme's active site. researchgate.net
Table 1: Molecular Docking Results of this compound with HMG-CoA Reductase
| Ligand | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|
| This compound | -8.29 | LYS691, ASP690, VAL805, ASN658, ILE762, ALA768, ASP767, GLY808, MET655, GLY656 |
| Atorvastatin (Standard) | -6.14 | Not specified in source |
Data sourced from a computational study on the binding affinity of bio-flavonoids on the crystal structure of HMG-CoA reductase. researchgate.net
In another computational study, this compound was part of a library of phytoconstituents screened for potential binding partners of pyruvate kinase M2 (PKM2), an enzyme implicated in cancer metabolism. nih.gov This virtual screening approach identified several compounds with high affinity for PKM2. While this compound was among the compounds that showed good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties with no predicted toxicity patterns, other compounds in the study exhibited higher activity potential in the specific PASS (Prediction of Activity Spectra for Substances) evaluation for anticarcinogenic and kinase binding activities. nih.gov
Advanced Research Methodologies and Techniques
Spectroscopic and Chromatographic Methods for Characterization
The characterization of natural products like 2,3-Dehydrokievitone is fundamentally reliant on a combination of chromatographic and spectroscopic techniques. nih.gov Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is essential for the isolation and purification of the compound from complex plant extracts, such as those from yellow lupin or Maackia fauriei. nih.govacgpubs.orgacgpubs.org This technique separates individual components from a mixture, allowing for the collection of a pure sample for further analysis. mdpi.comunige.ch
Once purified, spectroscopic methods are employed for structural elucidation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. researchgate.net MS provides precise information about the mass of the molecule and its fragments, confirming the molecular weight and formula. NMR spectroscopy reveals the structural arrangement of atoms within the molecule, allowing for a definitive identification of this compound. Together, these methods provide an unambiguous characterization of the compound's chemical identity. nih.govresearchgate.net
In Silico Molecular Docking and Simulation
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. f1000research.compensoft.net In the context of this compound, molecular docking could be used to simulate its interaction with specific protein targets. This method involves creating a three-dimensional model of the target protein and "docking" the ligand (this compound) into the protein's active site. researchgate.netmdpi.com The simulation calculates the binding affinity and energy, providing insights into the stability and nature of the ligand-protein interaction. researchgate.net Although a powerful hypothesis-generating tool, specific molecular docking studies detailing the interaction of this compound with its biological targets have not been extensively reported in the reviewed literature.
Cellular and Molecular Assays for Biological Activity
To understand the biological effects of this compound, researchers utilize a variety of cellular and molecular assays. These tests are critical for determining the compound's mechanism of action against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
Hemolytic assays are used to measure the lysis of red blood cells. In the study of MRSA, this assay is used to quantify the activity of alpha-hemolysin (B1172582) (Hla), a key virulence factor that forms pores in host cell membranes. nih.govnih.gov Research has shown that this compound (2,3-DHKV) can inhibit the hemolytic activity of MRSA strain USA300. nih.govdntb.gov.ua However, further investigation revealed that the compound does not directly neutralize the Hla toxin itself. frontiersin.orgresearchgate.net Instead, it inhibits the expression of the toxin, leading to reduced hemolytic activity. frontiersin.org
The Cellular Thermal Shift Assay (CETSA) is a method used to verify direct drug-target engagement in a cellular environment. univr.it The principle is that a protein becomes more thermally stable when a ligand is bound to it. univr.itelifesciences.org CETSA was employed to investigate whether this compound directly binds to the Hla protein. nih.govfrontiersin.org The results indicated that in the presence of 2,3-DHKV, the thermal stability of Hla did not change significantly compared to the control. frontiersin.orgresearchgate.net This finding confirms that this compound does not directly interact with the Hla protein, suggesting its mechanism of action is indirect. frontiersin.orgresearchgate.net
Alpha-hemolysin exerts its toxic effect by oligomerizing into a heptameric pore on the host cell membrane. frontiersin.org A heptamer formation assay can determine if a compound interferes with this process. nih.govfrontiersin.org Studies utilizing this assay demonstrated that this compound does not affect the formation of the Hla heptamer. frontiersin.orgresearchgate.net This result, along with the CETSA data, provides strong evidence that the anti-hemolytic activity of the compound is not due to a direct interaction with the Hla protein or its assembly process. frontiersin.org
To determine how this compound reduces Hla activity, researchers use Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) and Western Blot analysis. bio-rad.comresearchgate.netdiva-portal.org RT-qPCR measures the expression of specific genes at the mRNA level, while Western Blot detects the amount of specific proteins.
Studies showed that this compound significantly suppresses the expression of Hla at both the mRNA and protein levels in a dose-dependent manner. nih.govnih.govfrontiersin.org Furthermore, it was found to decrease the transcription levels of accessory gene regulator A (agrA), a key global regulator of virulence factor expression in S. aureus. nih.govnih.govfrontiersin.org This indicates that this compound's mechanism involves downregulating the genetic machinery responsible for producing the alpha-hemolysin toxin. frontiersin.orgresearchgate.net
Table 1: Effect of this compound on Hla Protein Expression This interactive table summarizes the dose-dependent reduction of Hla protein expression in MRSA USA300 when treated with this compound, as determined by Western Blot analysis.
| Concentration of 2,3-DHKV (µg/ml) | Hla Protein Expression Level (Relative %) | Significance (p-value) |
| 0 (Control) | 100% | - |
| 2 | 49.8% | < 0.001 |
| 4 | 35.7% | < 0.001 |
| 8 | 25.4% | < 0.001 |
| 16 | 15.2% | < 0.001 |
| 32 | 10.1% | < 0.001 |
| Data derived from research on MRSA USA300. frontiersin.org |
Animal Models for In Vivo Efficacy Studies
MRSA-induced Lethal Pneumonia Model
To investigate the in vivo therapeutic potential of this compound, researchers have utilized a murine model of lethal pneumonia induced by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This model is crucial for assessing the compound's effectiveness in a complex biological system, moving beyond in vitro observations. nih.govresearchgate.netnih.govwellbeingintlstudiesrepository.org
In a notable study, a lethal MRSA infection pneumonia model was established in mice via nasal drip administration of an S. aureus suspension. nih.gov The efficacy of this compound (referred to as 2,3-DHKV in the study) was evaluated by administering it subcutaneously one hour after infection and then at 12-hour intervals. nih.gov The results demonstrated a significant protective role for the compound. nih.govnih.gov Treatment with this compound markedly prolonged the lifespan of the infected mice compared to the control group. nih.govnih.govresearchgate.net Furthermore, the treatment led to a reduced bacterial load in the lungs and significantly alleviated lung tissue damage. nih.govnih.govresearchgate.net
The mechanism behind this protective effect is attributed to the compound's ability to inhibit the expression of alpha-hemolysin (Hla), a key virulence factor of S. aureus, rather than direct bactericidal activity. nih.govnih.gov By suppressing Hla expression at both the mRNA and protein levels, this compound mitigates the toxin-mediated damage to host cells, such as the A549 human lung adenocarcinoma cell line, and reduces the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell injury. nih.govnih.gov These findings from the MRSA-induced pneumonia mouse model provide a strong experimental basis for the potential application of this compound as an anti-virulence agent against MRSA infections. nih.govnih.govdntb.gov.ua
Table 1: Summary of In Vivo Efficacy Findings for this compound in MRSA-induced Pneumonia Model
| Parameter Assessed | Finding | Reference |
|---|---|---|
| Survival Rate | Treatment with this compound prolonged the life span of mice with lethal MRSA pneumonia. | nih.gov, nih.gov |
| Bacterial Load | A reduced bacterial load was observed in the lungs of treated mice. | nih.gov, nih.gov |
| Lung Pathology | The compound significantly alleviated damage to lung tissue. | nih.gov, nih.gov |
| Virulence Factor | It was found to suppress the expression of alpha-hemolysin (Hla). | nih.gov, researchgate.net |
Enzymatic Synthesis and Biotransformation Techniques
The production of complex natural products like this compound can be achieved through various methods, including enzymatic synthesis and biotransformation. These techniques offer an attractive alternative to conventional chemical synthesis, often providing higher stereo- and regioselectivity under milder, more environmentally friendly conditions. nih.govnih.gov Microbial biotransformation, in particular, leverages whole microorganisms or their enzymes to catalyze specific reactions, modifying a substrate's chemical structure to produce novel or rare derivatives. researchgate.netresearchgate.net
Cell Culture Systems for Isoflavonoid (B1168493) Production
Plant cell and tissue cultures represent a potential platform for the production of isoflavonoids. researchgate.net Studies on various plant species have demonstrated the capability of cell suspension or hairy root cultures to synthesize a range of isoflavonoid compounds. researchgate.netsci-hub.se For instance, cell cultures derived from white lupin (Lupinus albus) have been shown to accumulate isoflavonoids such as genistein (B1671435) and its prenylated derivatives, and release them into the culture medium. researchgate.net This indicates the presence of the necessary biosynthetic pathways, including prenylation, within the cultured cells. researchgate.net
While direct, large-scale production of this compound in cell culture systems has not been extensively detailed, related research points to the feasibility of such systems for its metabolism. sci-hub.se Fungal metabolism of this compound has been noted in studies involving Glycyrrhiza glabra (licorice) hairy root cultures. sci-hub.se Furthermore, comparative studies have shown that isoflavonoid profiles can differ between cell cultures and the parent plant, suggesting that culture systems can sometimes be manipulated to produce unique metabolite patterns. These systems provide a valuable tool for studying the biosynthesis and regulation of complex isoflavonoids. researchgate.net
Microbial Biotransformation
Microbial biotransformation is a well-documented method for modifying isoflavonoids, including this compound. mdpi.comnih.gov Fungi, in particular, are capable of performing various reactions such as hydroxylation, methylation, and cyclization on isoflavonoid skeletons. nih.gov
The metabolism of this compound has been specifically studied using the fungi Aspergillus flavus and Botrytis cinerea. mdpi.comscienceopen.com These fungi are known to metabolize the prenyl side-chain of the isoflavone (B191592). scienceopen.com A key transformation involves the epoxidation of the double bond on the prenyl group, a reaction suggested to be catalyzed by a cytochrome P450-dependent monooxygenase. researchgate.netscienceopen.com
In a study using B. cinerea, this compound was metabolized into two different compounds: 7-O-methyl-2,3-dehydrokievitone epoxide and 7-O-methyl-2,3-dehydrokievitone glycol. mdpi.com The epoxide is considered a crucial metabolic intermediate in the pathway that transforms precursor compounds with a prenyl side-chain into 2,3-dihydroxy-3-methylbutyl-substituted isoflavones. mdpi.com This process demonstrates the potential of microbial systems to generate derivatives of this compound with modified structures and potentially altered biological activities. frontiersin.org
Table 2: Documented Microbial Biotransformation of this compound
| Microorganism | Precursor Compound | Resulting Metabolite(s) | Reference |
|---|---|---|---|
| Botrytis cinerea | This compound | 7-O-methyl-2,3-dehydrokievitone epoxide | mdpi.com |
| Botrytis cinerea | This compound | 7-O-methyl-2,3-dehydrokievitone glycol | mdpi.com |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| This compound glycol |
| 7-O-methyl-2,3-dehydrokievitone epoxide |
| 7-O-methyl-2,3-dehydrokievitone glycol |
| Alpha-hemolysin (Hla) |
| Daidzein |
| Dihydrofurano-isoflavone |
| Dihydropyrano-isoflavone |
| Genistein |
Future Directions and Translational Research
Potential as a Lead Compound for Therapeutic Development
2,3-Dehydrokievitone serves as a lead compound, a chemical structure with the potential to be developed into a therapeutic agent. numberanalytics.com As a phytoalexin, a naturally occurring antimicrobial compound derived from leguminous plants, it possesses a range of biological activities that make it a candidate for drug discovery. bioscience.co.ukbiosynth.com Its isoflavonoid (B1168493) structure provides a scaffold that can be modified to enhance pharmacological, pharmacokinetic, and toxicological properties. ibmmpeptide.com
A significant area of research focuses on this compound's efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). bioscience.co.uk Studies have identified it as a potential anti-virulence agent that can combat MRSA infections. dntb.gov.uanih.gov
Detailed Research Findings: Research has shown that this compound (2,3-DHKV) inhibits the activity of alpha-hemolysin (B1172582) (Hla), a key virulence factor secreted by S. aureus that contributes to its pathogenicity. dntb.gov.uanih.govnih.gov Unlike traditional antibiotics, it does not affect bacterial growth, which may reduce the evolutionary pressure for developing resistance. nih.govfrontiersin.org The compound works by suppressing the expression of Hla at both the mRNA and protein levels in a dose-dependent manner. dntb.gov.uaresearchgate.net
The mechanism involves the downregulation of the accessory gene regulator A (agrA) transcription levels. nih.govresearchgate.net The Agr system is a crucial quorum-sensing system in S. aureus that controls the expression of numerous virulence factors, including Hla. nih.gov Cellular thermal shift assays have confirmed that this compound affects hemolytic activity through an indirect interaction with Hla. dntb.gov.uanih.gov
In preclinical models, this compound has demonstrated significant protective effects. In studies involving human lung adenocarcinoma cells (A549) infected with S. aureus, the compound attenuated cellular damage and reduced the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell lysis. nih.govnih.govfrontiersin.org Furthermore, in a mouse model of MRSA-induced pneumonia, treatment with this compound prolonged survival, reduced the bacterial load in the lungs, and alleviated lung tissue damage and inflammation. nih.govnih.govfrontiersin.org
| Finding | Organism/Model | Effect of this compound |
| Hla Inhibition | MRSA strain USA300 | Inhibits alpha-hemolysin (Hla) activity. nih.govnih.gov |
| Gene Expression | MRSA strain USA300 | Suppresses Hla and agrA expression at mRNA and protein levels. dntb.gov.uanih.gov |
| Cell Protection | A549 Human Lung Cells | Attenuates damage and reduces LDH release from S. aureus infection. nih.govnih.gov |
| In Vivo Efficacy | Mouse Pneumonia Model | Prolongs lifespan, reduces lung bacterial load, and alleviates lung damage. nih.govfrontiersin.org |
This compound is a phytoalexin, an antimicrobial compound produced by plants in response to pathogen attack, including fungal infections. biosynth.com Its antifungal properties have been noted in various studies, particularly its activity against plant pathogens.
Detailed Research Findings: The compound's presence is part of the defense mechanism in plants like Phaseolus aureus. researchgate.net Fungal pathogens have, in turn, developed mechanisms to detoxify such compounds. For example, fungi like Aspergillus flavus and Botrytis cinerea can metabolize and detoxify prenylated flavonoids. tandfonline.comnih.gov Aspergillus flavus has been shown to transform this compound into dihydrofurano-isoflavone and this compound glycol. nih.gov This detoxification pathway is crucial for the fungus's ability to infect the plant. nih.gov
The search for new antifungal drugs is driven by the limitations of current therapies and increasing drug resistance in human pathogens like Cryptococcus neoformans. biorxiv.orgduke.edu While direct studies on this compound against human fungal pathogens are not extensively detailed in the provided context, its classification as a phytoalexin with known antifungal activity in plants suggests its potential as a scaffold for developing new antifungal agents for clinical use. biosynth.combiorxiv.org
Hyperlipidemia, characterized by elevated lipid levels in the blood, is a major risk factor for cardiovascular disease. nih.gov While direct and extensive research on the anti-hyperlipidemic effects of this compound is not prominent, related compounds and plant extracts rich in flavonoids have shown potential in this area. traditionalmedicines.orgmdpi.com
Detailed Research Findings: Many medicinal plants are used in traditional medicine to treat hyperlipidemia. traditionalmedicines.org The mechanisms often involve reducing cholesterol biosynthesis, modifying lipoprotein metabolism, or increasing the activity of enzymes like lipoprotein lipase. nih.govtraditionalmedicines.org For instance, flavonoid-rich extracts have been shown to significantly decrease total cholesterol and LDL levels while increasing HDL levels in animal models. mdpi.com Caffeoylquinic acids, another class of plant-derived compounds, have demonstrated strong lipid-lowering activity by enhancing the expression of genes regulated by PPARα and increasing the activity of AMP-activated protein kinase (AMPK). nih.gov Given that this compound is an isoflavonoid, a class of compounds known for various pharmacological properties, its potential to modulate lipid metabolism warrants further investigation to establish any direct anti-hyperlipidemic effects. nih.govmdpi.com
This compound has been identified as having potent cytotoxic activity against various cancer cell lines, making it a candidate for development as an anticancer agent. nih.govresearchgate.net
Detailed Research Findings: Research indicates that this compound can efficiently induce apoptosis (programmed cell death) in cancer cells. nih.gov It has been reported to exhibit strong cytotoxic activity against prostate, cervical, and ovarian adenocarcinoma cells. nih.gov In a study evaluating phytochemicals from Ulex gallii, this compound was identified as a flavonoid capable of inducing apoptosis in glioblastoma and neuroblastoma cell lines. researchgate.net
Computational studies have also explored its potential. An analysis of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggested it could be a potent and safe lead for anticancer drug development, sharing favorable properties with other compounds like Lupinisolone C and Tuberosin. mdpi.com Although it was noted to have lower Pa (probability of activity) values for certain anticancer properties compared to other compounds in one particular study, its fundamental cytotoxic capabilities remain a strong point of interest. mdpi.com The development of hybrid molecules, combining different active pharmacophores, is a strategy to enhance efficacy and overcome drug resistance, a potential future direction for compounds like this compound. frontiersin.orgfrontiersin.org
| Cancer Cell Line | Reported Effect of this compound |
| Prostate Adenocarcinoma | Cytotoxic activity and induction of apoptosis. nih.gov |
| Cervical Adenocarcinoma | Cytotoxic activity and induction of apoptosis. nih.gov |
| Ovarian Adenocarcinoma | Cytotoxic activity and induction of apoptosis. nih.gov |
| Glioblastoma (U-87MG, U-373MG) | Capability to induce apoptosis. researchgate.net |
| Neuroblastoma (SH-SY5Y) | Capability to induce apoptosis. researchgate.net |
Anti-Hyperlipidemic Agents
Exploration of Synergistic Effects with Other Compounds
The combination of different bioactive compounds can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. nuevo-group.comresearchgate.net This approach is gaining traction in drug development as it can enhance efficacy, target multiple pathways, and potentially reduce resistance. researchgate.netiieta.org
Investigating the synergistic potential of this compound with other phytochemicals or existing drugs is a logical next step in its development. Synergistic mechanisms can include protecting the active compound from degradation, enhancing its bioavailability, or modulating drug resistance pathways. nuevo-group.com For example, studies on other flavonoids and phenolic compounds have demonstrated that specific binary and ternary combinations can significantly enhance antioxidant effects, while some combinations may be antagonistic. rjpharmacognosy.ir Determining the right combinations for this compound could unlock more potent therapeutic applications, particularly in complex diseases like cancer or infections where multi-target approaches are beneficial. researchgate.net
Investigation of Biosynthetic Engineering for Enhanced Production
The production of this compound in its natural plant sources can be limited, making large-scale extraction challenging. Biosynthetic engineering offers a promising alternative for enhanced production. This involves using cell cultures or genetically modified organisms to produce the compound in higher quantities.
Lupin (genus Lupinus) cell cultures have been identified as a system capable of producing and releasing a variety of lipophilic prenylated isoflavones, including this compound, into the culture medium. researchgate.net Unlike many other plant cell cultures that require elicitors (biotic or abiotic triggers) to stimulate the production of such secondary metabolites, some lupin cultures constitutively express the necessary biosynthetic pathways. researchgate.net This makes them a valuable source of enzymes for studying and engineering isoflavonoid prenylation. Further research into the genetic regulation of the proposed biosynthetic pathway, which derives from precursors like genistein (B1671435) and 2'-hydroxygenistein (B73024), could lead to the development of optimized cell factories for the sustainable and high-yield production of this compound. researchgate.net
Further Elucidation of Molecular Mechanisms in Biological Systems
A critical area of future research is the comprehensive elucidation of the molecular mechanisms through which this compound exerts its biological effects. While initial studies have identified its ability to interfere with bacterial virulence, such as reducing the expression of alpha-hemolysin in Methicillin-resistant Staphylococcus aureus (MRSA), the precise molecular targets and signaling pathways involved remain to be fully mapped out. nih.gov Future investigations will likely focus on identifying the direct binding partners of this compound within biological systems. Techniques such as affinity chromatography and mass spectrometry can be employed to isolate and identify proteins that interact with the compound. embopress.org
Understanding how this compound modulates cellular processes at a molecular level is paramount. For instance, in its activity against MRSA, it is still unclear whether the compound directly affects the Agr quorum-sensing system or other regulatory networks. nih.gov Further studies are needed to dissect these pathways. Moreover, research has shown that some flavonoids can influence the binding of other molecules to proteins, such as the effect of centaureidin (B101293) on the binding of colchicine (B1669291) to tubulin. tandfonline.com Investigating similar possibilities for this compound could reveal novel mechanisms of action.
The metabolism of this compound by various organisms also warrants further investigation. It is known that fungi like Botrytis cinerea can metabolize 7-O-methyl-2,3-dehydrokievitone into an epoxy-intermediate, which is then further transformed. tandfonline.com Understanding these metabolic transformations is crucial as the metabolites may possess their own distinct biological activities.
Development of Analogs and Derivatives for Improved Bioactivity
To enhance the therapeutic potential of this compound, the development of analogs and derivatives with improved bioactivity, solubility, and pharmacokinetic properties is a key translational goal. The synthesis of derivatives allows for the exploration of structure-activity relationships, identifying which chemical moieties are crucial for its biological effects. rroij.com
The synthesis of this compound and its tetramethyl ether has been achieved through methods like the palladium-catalyzed coupling reaction. oup.com This provides a foundation for creating a library of related compounds. By modifying the core structure, for example, through methylation or the introduction of different functional groups, it may be possible to create analogs with enhanced potency or selectivity. mdpi.com The synthesis of various heterocyclic derivatives from aromatic carbonyl compounds provides a template for how new molecular scaffolds can be generated and tested for biological activity. rdd.edu.iq
The development of analogs is an iterative process. For instance, the exploration of 1-geranylindole analogs involved examining the roles of different side chains and substituents to improve selectivity. rsc.org A similar systematic approach can be applied to this compound, potentially leading to the discovery of derivatives with superior antibacterial or other therapeutic properties. derpharmachemica.com
Integration with Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding
The integration of "omics" technologies, including genomics, proteomics, and metabolomics, offers a powerful approach to gain a comprehensive and unbiased understanding of the cellular response to this compound. frontlinegenomics.comstudyintaiwan.org These technologies can provide a global view of the changes occurring within an organism or cell upon treatment with the compound. nih.govfrontiersin.org
Genomics and Proteomics: Genomic and proteomic analyses can reveal how this compound affects gene and protein expression profiles. nih.govnautilus.biobig.ac.cn For example, DNA microarrays and quantitative proteomics can be used to identify which genes and proteins are up- or down-regulated in response to the compound. nih.gov This information can help to pinpoint the cellular pathways that are most affected and provide clues about the compound's mechanism of action. nih.gov Furthermore, proteomics can identify post-translational modifications of proteins, which can be critical for their function. nautilus.bio
Metabolomics: Metabolomic analysis can provide a snapshot of the metabolic state of cells or organisms treated with this compound. ox.ac.uk By measuring the levels of various metabolites, researchers can identify metabolic pathways that are perturbed by the compound. researchgate.netelifesciences.org For instance, metabolomic profiling of dairy cows with clinical mastitis revealed alterations in energy and amino acid metabolism. mdpi.com A similar approach could be used to understand the metabolic consequences of this compound treatment in various biological contexts. The integration of data from these different omics platforms can lead to a more complete and systems-level understanding of how this compound functions. researchgate.net
| Research Area | Key Objectives | Methodologies |
| Molecular Mechanisms | Identify direct molecular targets and signaling pathways. | Affinity Chromatography, Mass Spectrometry, Genetic and Molecular Biology Techniques. |
| Analog Development | Synthesize derivatives with enhanced bioactivity and solubility. | Organic Synthesis, Structure-Activity Relationship (SAR) Studies. |
| Omics Integration | Obtain a global view of cellular responses to the compound. | Genomics (Microarrays, RNA-Seq), Proteomics (2D-PAGE, Mass Spectrometry), Metabolomics (NMR, GC-MS, LC-MS). |
Q & A
What are the natural sources and validated bioactivities of 2,3-Dehydrokievitone in antimicrobial research?
Basic Research Question
this compound (2,3-DHKV) is an isoflavone primarily isolated from Erythrina sacleuxii and soybean roots. Its antimicrobial activity is well-documented against methicillin-resistant Staphylococcus aureus (MRSA), where it inhibits virulence by suppressing α-hemolysin (Hla) expression without affecting bacterial growth . To validate its bioactivity, researchers should use phytochemical extraction protocols (e.g., ethanol-based solvent partitioning) coupled with LC-MS for structural confirmation. Antimicrobial assays, such as hemolysis inhibition and cytotoxicity tests on A549 cells, are critical for functional validation .
What molecular mechanisms underlie this compound’s anti-virulence effects in MRSA?
Basic Research Question
2,3-DHKV targets the agr quorum-sensing system, downregulating agrA transcription, which indirectly reduces Hla expression at both mRNA and protein levels . Methodologically, qRT-PCR and Western blotting are essential to quantify transcriptional and translational changes. Researchers should also perform electrophoretic mobility shift assays (EMSAs) to confirm indirect binding interactions with Hla .
What standardized analytical methods are recommended for quantifying this compound in complex matrices?
Basic Research Question
High-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) is optimal for quantifying 2,3-DHKV in plant extracts or biological samples. Calibration curves using purified standards (e.g., ≥95% purity) and validation via spike-recovery experiments ensure accuracy. Structural elucidation requires NMR (¹H, ¹³C) and IR spectroscopy .
How should in vivo studies be designed to evaluate this compound’s efficacy in MRSA-induced pneumonia models?
Advanced Research Question
Murine models of MRSA pneumonia are standard. Key parameters include:
- Dosage : Sub-inhibitory concentrations (e.g., 8–32 µg/mL) to avoid bactericidal effects .
- Outcome Metrics : Survival rates, bacterial load (CFU/g lung tissue), and histopathological scoring of lung damage.
- Controls : Vehicle-only and antibiotic (e.g., vancomycin) comparators.
Ensure compliance with animal ethics guidelines and use statistical tools (e.g., Kaplan-Meier survival analysis, ANOVA) for robust conclusions .
How can contradictory data on this compound’s efficacy across MRSA strains be resolved?
Advanced Research Question
Discrepancies may arise from strain-specific virulence gene expression (e.g., hla polymorphisms) or variations in compound purity. Researchers should:
- Standardize Strains : Use well-characterized MRSA lineages (e.g., USA300, CC398).
- Validate Compound Integrity : Purity assays (HPLC, NMR) and batch-to-batch consistency checks.
- Replicate Experiments : Multi-laboratory validation to rule out technical artifacts .
Does this compound exhibit synergistic effects with conventional antibiotics against MRSA?
Advanced Research Question
Design checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For example, combine 2,3-DHKV with β-lactams or vancomycin. Synergy (FICI ≤0.5) suggests enhanced efficacy. Mechanistic studies (e.g., transcriptomic profiling) can identify pathways potentiated by combination therapy .
How does this compound compare to other flavonoids in targeting bacterial virulence?
Advanced Research Question
Comparative studies should assess:
- Structural Analogues : Quercetin, isorhamnetin, and other isoflavones.
- Functional Assays : Hemolysis inhibition, biofilm disruption, and cytotoxicity.
- Transcriptomic Analysis : RNA-seq to map unique gene expression profiles induced by 2,3-DHKV versus other flavonoids .
What are the potential off-target effects of this compound in eukaryotic cells?
Advanced Research Question
Evaluate cytotoxicity using MTT assays on human cell lines (e.g., A549, HEK293). Mitochondrial membrane potential assays (JC-1 staining) and apoptosis markers (caspase-3 activation) can identify unintended effects. Dose-response curves (IC₅₀ calculations) are critical for therapeutic index determination .
What strategies improve this compound’s bioavailability for translational applications?
Advanced Research Question
Pharmacokinetic studies in rodent models can assess absorption, distribution, and metabolism. Nanoformulations (e.g., liposomes) or prodrug derivatization may enhance solubility and stability. Pair with mass spectrometry (LC-MS) to quantify plasma concentrations and tissue distribution .
How might prolonged exposure to this compound drive MRSA resistance?
Advanced Research Question
Serial passage experiments under sub-inhibitory 2,3-DHKV concentrations can model resistance development. Whole-genome sequencing of evolved strains identifies mutations in agr or hla regulatory regions. Fitness cost assays (growth curves in absence of compound) evaluate resistance stability .
Methodological Guidelines for Researchers
- Literature Review : Prioritize primary sources from journals with rigorous peer review (e.g., Academic Medicine, Journal of Antimicrobial Chemotherapy) .
- Data Reproducibility : Document protocols using platforms like Protocols.io and include raw data in supplementary materials .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies and chemical safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
